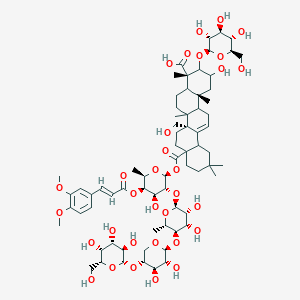

Senegin II

Description

Properties

IUPAC Name |

(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]oxy-4-hydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H104O32/c1-29-54(99-58-49(82)45(78)39(27-92-58)97-60-50(83)46(79)43(76)37(25-71)95-60)48(81)52(85)59(93-29)100-56-53(86)55(98-42(75)15-11-31-10-13-35(90-8)36(22-31)91-9)30(2)94-62(56)102-64(89)69-19-18-65(3,4)23-33(69)32-12-14-40-66(5)24-34(74)57(101-61-51(84)47(80)44(77)38(26-72)96-61)68(7,63(87)88)41(66)16-17-67(40,6)70(32,28-73)21-20-69/h10-13,15,22,29-30,33-34,37-41,43-62,71-74,76-86H,14,16-21,23-28H2,1-9H3,(H,87,88)/b15-11+/t29-,30+,33-,34-,37+,38+,39+,40+,41+,43-,44+,45-,46-,47-,48-,49+,50+,51+,52+,53-,54-,55-,56+,57-,58-,59-,60-,61-,62-,66+,67+,68-,69-,70-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNXFXXWQAAMVMW-JEIATDTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4)CO)(CCC7C6(CC(C(C7(C)C(=O)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)C)OC(=O)C=CC9=CC(=C(C=C9)OC)OC)O)O)O)OC1C(C(C(CO1)OC1C(C(C(C(O1)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC(=O)[C@@]34CC[C@@]5(C(=CC[C@H]6[C@]5(CC[C@@H]7[C@@]6(C[C@@H]([C@@H]([C@@]7(C)C(=O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)[C@@H]3CC(CC4)(C)C)CO)C)OC(=O)/C=C/C9=CC(=C(C=C9)OC)OC)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H104O32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101318364 | |

| Record name | Senegin II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1457.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34366-31-9 | |

| Record name | Senegin II | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34366-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Senegin II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Action of Senegin II: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic effects of Senegin II, a bioactive saponin derived from the roots of Polygala species. The primary focus is on its anti-apoptotic, antioxidant, and neuroprotective properties, with a detailed exploration of the key signaling pathways involved.

Core Anti-Apoptotic and Antioxidant Mechanisms in Neuronal Cells

This compound has demonstrated significant potential in protecting neuronal cells from apoptosis and oxidative stress, particularly in models of neurodegenerative diseases such as Alzheimer's disease. The primary mechanism involves the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway and the subsequent upregulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) antioxidant response element pathway.

Modulation of the PI3K/Akt Signaling Pathway

This compound promotes cell survival and inhibits apoptosis by activating the PI3K/Akt pathway. This was demonstrated in a study where PC12 cells were first treated with amyloid-beta 1-42 (Aβ₁₋₄₂), a peptide strongly implicated in Alzheimer's disease, to induce apoptosis. Subsequent treatment with this compound led to a dose-dependent increase in the phosphorylation of both PI3K and Akt, key activation events in this pathway.[1][2] The activation of Akt, in turn, influences the expression of Bcl-2 family proteins, which are critical regulators of apoptosis.

Regulation of Bcl-2 Family Proteins

The anti-apoptotic effect of this compound is further mediated by its ability to modulate the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Specifically, this compound treatment upregulates the expression of the anti-apoptotic protein Bcl-2 and downregulates the expression of the pro-apoptotic protein Bax.[1] This shift in the Bcl-2/Bax ratio is a crucial downstream effect of Akt activation and is a key factor in preventing the mitochondrial-mediated apoptosis cascade.

Activation of the Nrf2/HO-1 Antioxidant Pathway

In addition to its anti-apoptotic effects, this compound exhibits potent antioxidant activity by activating the Nrf2/HO-1 pathway.[1] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept inactive in the cytoplasm. However, upon stimulation by compounds like this compound, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of target genes, including HO-1. HO-1 is a potent antioxidant enzyme that plays a critical role in cellular defense against oxidative stress. This compound treatment has been shown to increase the nuclear translocation of Nrf2 and the expression of HO-1 in a dose-dependent manner.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments demonstrating the effects of this compound on cell viability, apoptosis, and protein expression in Aβ₁₋₄₂-treated PC12 cells.

Table 1: Effect of this compound on Cell Viability and Apoptosis

| Treatment Group | Cell Viability (% of Control) | Apoptosis Rate (%) |

| Control | 100 | 5.2 ± 1.1 |

| Aβ₁₋₄₂ (20 µM) | 58.3 ± 4.2 | 35.7 ± 3.5 |

| Aβ₁₋₄₂ (20 µM) + this compound (10 µM) | 69.5 ± 5.1 | 24.1 ± 2.9 |

| Aβ₁₋₄₂ (20 µM) + this compound (30 µM) | 82.1 ± 6.3 | 15.8 ± 2.1 |

| Aβ₁₋₄₂ (20 µM) + this compound (60 µM) | 93.4 ± 7.5 | 8.9 ± 1.5 |

Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on the Expression of Key Signaling Proteins

| Treatment Group | P-PI3K/PI3K Ratio | P-Akt/Akt Ratio | Bcl-2/Bax Ratio | Nuclear Nrf2/Lamin A Ratio | HO-1/β-actin Ratio |

| Control | 1.00 ± 0.08 | 1.00 ± 0.09 | 1.00 ± 0.11 | 1.00 ± 0.10 | 1.00 ± 0.09 |

| Aβ₁₋₄₂ (20 µM) | 0.45 ± 0.05 | 0.38 ± 0.04 | 0.42 ± 0.06 | 0.51 ± 0.07 | 0.48 ± 0.06 |

| Aβ₁₋₄₂ (20 µM) + this compound (10 µM) | 0.62 ± 0.07 | 0.55 ± 0.06 | 0.65 ± 0.08 | 0.72 ± 0.08 | 0.69 ± 0.07 |

| Aβ₁₋₄₂ (20 µM) + this compound (30 µM) | 0.81 ± 0.09 | 0.76 ± 0.08 | 0.83 ± 0.09 | 0.91 ± 0.10 | 0.88 ± 0.09 |

| Aβ₁₋₄₂ (20 µM) + this compound (60 µM) | 0.95 ± 0.11 | 0.92 ± 0.10 | 0.97 ± 0.12 | 1.12 ± 0.13 | 1.08 ± 0.11 |

Data are presented as the ratio of the phosphorylated/total protein or target protein/loading control, normalized to the control group (mean ± standard deviation).

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Culture and Treatment

-

Cell Line: Rat pheochromocytoma (PC12) cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment Protocol: PC12 cells were seeded in appropriate culture vessels and allowed to adhere. For experiments, cells were pre-treated with this compound (10, 30, or 60 µM) for 1 hour, followed by the addition of 20 µM Aβ₁₋₄₂ for 24 hours to induce apoptosis.

Cell Viability Assay (MTT Assay)

-

PC12 cells were seeded in 96-well plates.

-

After the treatment period, 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well.

-

The plates were incubated for 4 hours at 37°C.

-

The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

The absorbance was measured at 490 nm using a microplate reader.

-

Cell viability was expressed as a percentage of the control group.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

After treatment, cells were harvested by trypsinization and washed with cold PBS.

-

Cells were resuspended in 1X binding buffer.

-

5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) were added to the cell suspension.

-

The cells were incubated for 15 minutes at room temperature in the dark.

-

Apoptosis was analyzed by flow cytometry. Early apoptotic cells are Annexin V-positive and PI-negative, while late apoptotic/necrotic cells are positive for both.

Western Blot Analysis

-

Total protein was extracted from treated cells using RIPA lysis buffer. Nuclear and cytoplasmic proteins were extracted using a specific kit.

-

Protein concentration was determined using a BCA protein assay kit.

-

Equal amounts of protein (30-50 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane was incubated with primary antibodies against P-PI3K, PI3K, P-Akt, Akt, Bcl-2, Bax, Nrf2, HO-1, Lamin A, and β-actin overnight at 4°C.

-

After washing with TBST, the membrane was incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Band intensities were quantified using image analysis software and normalized to the respective loading controls.

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathways

Caption: this compound Signaling Pathways in Neuroprotection.

Experimental Workflow

Caption: Workflow for Investigating this compound's Effects.

References

Senegin II: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Senegin II, a complex triterpenoid saponin first identified in Polygala senega, has garnered significant interest within the scientific community for its diverse biological activities, including potent hypoglycemic and immunomodulatory effects. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, presenting detailed experimental protocols and quantitative data to facilitate further research and development. The document elucidates the chemical properties of this compound and explores its known biological functions. Furthermore, this guide presents a putative signaling pathway, offering a foundation for future investigations into its mechanism of action.

Introduction

Polygala senega, commonly known as Seneca snakeroot, has a long history of use in traditional medicine. Modern phytochemical investigations have led to the isolation and characterization of its active constituents, among which the triterpenoid saponins are of particular importance. This compound is a prominent saponin found in the roots of this plant, as well as in other Polygala species like P. tenuifolia and P. sibirica[1]. Its intricate chemical structure, featuring a presenegenin aglycone linked to a branched oligosaccharide chain, underpins its notable biological properties. This guide serves as a technical resource for professionals engaged in natural product chemistry, pharmacology, and drug discovery, providing a detailed examination of this compound from its initial discovery to its potential therapeutic applications.

Physicochemical Properties of this compound

This compound is a triterpenoid saponin with a complex molecular structure. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C70H104O32 | [1][2][3] |

| Molecular Weight | 1457.57 g/mol | [1][3] |

| CAS Number | 34366-31-9 | [1] |

| Appearance | White powder | [4] |

| Purity | 95% - 99% (Commercially available) | [1] |

| Melting Point | 247-248 °C | [2] |

| Optical Rotation | [α]D20 -6.2° (in Methanol) | [2] |

Discovery and Isolation of this compound

This compound was first isolated from the roots of Polygala senega L. var. latifolia TORRY et GRAY[2][5]. The principal active constituents of P. senega are saponin glycosides, with senegin making up approximately 4% of the dried root. The isolation and purification of this compound involve a multi-step process that leverages its physicochemical properties.

Experimental Protocol for Isolation and Purification

The following protocol is a synthesized methodology based on established procedures for the isolation of triterpenoid saponins from Polygala species.

3.1.1. Plant Material and Extraction

-

Plant Material Preparation: Air-dried roots of Polygala senega are finely ground to a powder to increase the surface area for efficient extraction.

-

Defatting: The powdered root material is subjected to Soxhlet extraction with n-hexane to remove lipids and other nonpolar compounds.

-

Methanolic Extraction: The defatted plant material is then extracted with methanol using a Soxhlet apparatus. This step is repeated multiple times to ensure exhaustive extraction of the saponins. The methanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.

3.1.2. Solvent Partitioning

-

The crude methanolic extract is suspended in water and partitioned successively with n-butanol.

-

The n-butanol fractions, which contain the saponins, are combined and evaporated to dryness under vacuum.

3.1.3. Chromatographic Purification

A variety of chromatographic techniques can be employed for the purification of this compound from the crude saponin extract. High-Speed Counter-Current Chromatography (HSCCC) is a particularly effective method.

-

Sample Preparation: The crude saponin-rich extract is dissolved in a mixture of the two phases of the selected solvent system.

-

HSCCC System: A two-phase solvent system, such as chloroform-methanol-water (4:4:2, v/v/v), is prepared and equilibrated. The lower phase is typically used as the mobile phase.

-

Separation: The sample solution is injected into the HSCCC column, and the separation is performed at a constant flow rate.

-

Detection and Fraction Collection: The effluent is monitored using an Evaporative Light Scattering Detector (ELSD), and fractions are collected based on the detector response.

-

Purity Analysis: The purity of the isolated this compound is determined by High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) or ELSD. The identity and structure are confirmed using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy[1].

Quantitative Data

The yield and purity of this compound can vary depending on the plant source and the isolation method employed. Commercially available this compound typically has a purity of 95% to 99%[1].

Biological Activity and Potential Signaling Pathways

This compound has demonstrated a range of biological activities, with its hypoglycemic and immunomodulatory effects being the most extensively studied.

Hypoglycemic Activity

Studies have shown that this compound can significantly reduce blood glucose levels in both normal and non-insulin-dependent diabetes mellitus (NIDDM) animal models[5]. This suggests its potential as a therapeutic agent for the management of diabetes.

Immunomodulatory Activity

Saponins from Polygala senega, including this compound, have been shown to possess adjuvant properties, enhancing the immune response to antigens. This makes them promising candidates for vaccine adjuvants.

Putative Signaling Pathway

While the precise molecular mechanisms underlying the biological activities of this compound are not yet fully elucidated, based on the known actions of other triterpenoid saponins, a putative signaling pathway can be proposed. Many saponins are known to interact with cell membranes, leading to the activation of various intracellular signaling cascades. For instance, the immunomodulatory effects of saponins are often mediated through the activation of antigen-presenting cells (APCs), leading to the production of cytokines and the subsequent activation of T-cells.

The following diagram illustrates a potential workflow for the isolation and purification of this compound.

Caption: General Workflow for the Isolation and Purification of this compound.

The following diagram illustrates a hypothetical signaling pathway for the immunomodulatory effects of this compound, based on the known mechanisms of other saponins.

Caption: Hypothetical Signaling Pathway for this compound's Immunomodulatory Action.

Disclaimer: The signaling pathway presented in Figure 2 is a hypothetical model based on the known activities of similar saponins and is intended to guide future research. The precise molecular targets and signaling cascades of this compound have not yet been experimentally confirmed.

Conclusion

This compound stands out as a promising natural product with significant therapeutic potential. This technical guide has provided a detailed overview of its discovery, isolation, and known biological activities, along with a putative mechanism of action to stimulate further investigation. The experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for the scientific community, facilitating the advancement of research into this fascinating molecule and its potential applications in medicine. Further studies are warranted to fully elucidate the signaling pathways modulated by this compound and to explore its full therapeutic utility.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CN103690587A - Preparation method of triterpenoid saponin component - Google Patents [patents.google.com]

- 5. Isolation, Characterization and In Silico Studies of Secondary Metabolites from the Whole Plant of Polygala inexpectata Peşmen & Erik - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Senegin II: A Technical Guide for Researchers

Introduction

Senegin II, a triterpenoid saponin isolated from the roots of Polygala senega, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the biological effects of this compound, with a focus on its anti-apoptotic, hypoglycemic, anti-inflammatory, and adjuvant properties. Detailed experimental protocols, quantitative data, and visual representations of signaling pathways and workflows are presented to support researchers and drug development professionals in their exploration of this promising natural compound.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the biological activities of this compound and related compounds.

Table 1: Anti-Apoptotic Activity of Senegenin (a related compound)

| Compound | Cell Line | Treatment | Concentration (µM) | Apoptosis Rate (%) | Fold Change vs. Aβ₁₋₄₂ |

| Control | PC12 | - | - | Normal | - |

| Aβ₁₋₄₂ | PC12 | Aβ₁₋₄₂ (20 µM) | - | 64.27 | 1.00 |

| Senegenin | PC12 | Aβ₁₋₄₂ + Senegenin | 10 | 35.65 | 0.55 |

| Senegenin | PC12 | Aβ₁₋₄₂ + Senegenin | 30 | 26.25 | 0.41 |

| Senegenin | PC12 | Aβ₁₋₄₂ + Senegenin | 60 | 15.74 | 0.24 |

Data extracted from a study on Senegenin, a structurally related saponin, as a proxy for this compound's potential activity.[1]

Table 2: Hypoglycemic Effect of this compound in Mice

| Animal Model | Treatment | Dose (mg/kg) | Time (hours) | Blood Glucose (mg/dl) (Mean ± SEM) | % Reduction |

| Normal Mice | Control | - | 4 | 220 ± 8 | - |

| Normal Mice | This compound | 2.5 | 4 | 131 ± 5 | 40.5% |

| KK-Ay Mice (NIDDM model) | Control | - | 4 | 434 ± 9 | - |

| KK-Ay Mice (NIDDM model) | This compound | 2.5 | 4 | 142 ± 6 | 67.3% |

Data derived from a study on the intraperitoneal administration of this compound.[2]

Table 3: Anti-Inflammatory Activity of a Steroidal Saponin (for reference)

| Compound | Cell Line | Assay | IC₅₀ (µM) |

| Gnetumoside A (Steroidal Saponin) | RAW 264.7 | Nitric Oxide Production | 14.5 |

| Dexamethasone (Positive Control) | RAW 264.7 | Nitric Oxide Production | 13.35 ± 1.52 |

This data is for a different saponin and is provided for comparative purposes to indicate the potential potency of saponins in this assay.

Table 4: Adjuvant Activity of Polygala senega Saponins

| Adjuvant | Antigen | Outcome Measured | Result |

| P. senega Saponins | Ovalbumin (OVA) | IgG2a Antibody Response | Significant Increase |

| P. senega Saponins | Ovalbumin (OVA) | IL-2 Levels in Spleen Cell Culture | Increased |

These results are for a purified fraction of saponins from Polygala senega and indicate the potential adjuvant effects of its constituents, including this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Anti-Apoptosis Assay: Annexin V-FITC/PI Double Staining

This protocol is used to quantify apoptosis in cell cultures treated with this compound.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI) solution

-

Binding Buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)

-

Phosphate-Buffered Saline (PBS)

-

Flow Cytometer

Procedure:

-

Cell Culture and Treatment: Seed cells (e.g., PC12) in 6-well plates and culture until they reach the desired confluence. Treat the cells with the desired concentrations of this compound and/or the apoptosis-inducing agent (e.g., Aβ₁₋₄₂) for the specified duration. Include appropriate control groups (untreated, vehicle control, positive control).

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Gently trypsinize the adherent cells and combine them with the floating cells from the supernatant.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Annexin V- / PI+: Necrotic cells

Hypoglycemic Activity: Oral Glucose Tolerance Test (OGTT)

This in vivo protocol assesses the effect of this compound on glucose metabolism.

Materials:

-

This compound solution

-

Glucose solution (e.g., 2 g/kg body weight)

-

Glucometer and test strips

-

Experimental animals (e.g., mice)

Procedure:

-

Animal Acclimatization and Fasting: Acclimate the animals to the experimental conditions for at least one week. Fast the animals overnight (12-16 hours) before the experiment, with free access to water.

-

Baseline Blood Glucose: Measure the fasting blood glucose level (time 0) from the tail vein using a glucometer.

-

Treatment Administration: Administer this compound (e.g., 2.5 mg/kg) or the vehicle control intraperitoneally or orally.

-

Glucose Challenge: After a specific time post-treatment (e.g., 30 minutes), administer a glucose solution orally to all animals.

-

Blood Glucose Monitoring: Measure blood glucose levels at specific time points after the glucose challenge (e.g., 30, 60, 90, and 120 minutes).

-

Data Analysis: Plot the blood glucose concentration over time for each group. The area under the curve (AUC) can be calculated to determine the overall effect on glucose tolerance.

Anti-Inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

This in vitro assay measures the inhibitory effect of this compound on the production of nitric oxide, a key inflammatory mediator.

Materials:

-

RAW 264.7 macrophage cell line

-

Lipopolysaccharide (LPS)

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite (for standard curve)

-

Cell culture medium and supplements

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

-

Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

-

Griess Assay:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of the Griess reagent to each supernatant sample.

-

Incubate for 10-15 minutes at room temperature.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Calculate the nitrite concentration based on a standard curve generated with sodium nitrite. The percentage of NO inhibition can be calculated relative to the LPS-only control.

Adjuvant Activity Assay: In Vivo Immunization and Analysis

This protocol evaluates the ability of this compound to enhance the immune response to a co-administered antigen.

Materials:

-

This compound

-

Antigen (e.g., Ovalbumin - OVA)

-

Complete Freund's Adjuvant (CFA) or Alum (as a positive control adjuvant)

-

Experimental animals (e.g., BALB/c mice)

-

ELISA kits for antigen-specific IgG, IgG1, IgG2a, and IL-2

Procedure:

-

Immunization:

-

Divide mice into groups: Antigen only, Antigen + this compound, Antigen + Positive Control Adjuvant, and a naive control group.

-

Prepare the immunization formulations by mixing the antigen with the respective adjuvant or vehicle.

-

Immunize the mice subcutaneously or intraperitoneally on day 0.

-

Administer a booster immunization on day 14 or 21.

-

-

Blood and Spleen Collection:

-

Collect blood samples via retro-orbital or tail bleeding at different time points (e.g., before immunization and 1-2 weeks after the final booster).

-

At the end of the experiment (e.g., day 28), euthanize the mice and aseptically remove the spleens.

-

-

Antibody Titer Measurement (ELISA):

-

Coat ELISA plates with the antigen.

-

Add serially diluted serum samples to the wells.

-

Detect bound antibodies using HRP-conjugated anti-mouse IgG, IgG1, and IgG2a antibodies.

-

Develop the signal with a substrate and measure the absorbance. The antibody titer is determined as the highest dilution giving a positive signal.

-

-

Cytokine Measurement (ELISA):

-

Prepare single-cell suspensions from the spleens.

-

Re-stimulate the splenocytes in vitro with the antigen for 48-72 hours.

-

Collect the culture supernatants and measure the concentration of IL-2 using a specific ELISA kit.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the biological activity of this compound.

Caption: PI3K/Akt signaling pathway activated by Senegenin, leading to inhibition of apoptosis.

References

Core Components of Polygala senega Root Extract: A Technical Guide

Introduction: Polygala senega, commonly known as Seneca snakeroot, is a perennial herb native to North America.[1] Its root has a long history of use in traditional medicine, primarily as an expectorant for respiratory ailments.[2][3] Modern scientific investigation has identified a complex array of bioactive compounds responsible for its pharmacological effects. This technical guide provides an in-depth overview of the principal chemical components of Polygala senega root extract, details on their quantitative analysis, relevant experimental protocols, and insights into their biological activities, tailored for researchers, scientists, and drug development professionals.

Chemical Composition

The root of Polygala senega is a rich source of diverse secondary metabolites. The primary bioactive constituents are triterpenoid saponins, supplemented by oligosaccharide esters, phenolic acids, and other volatile compounds.

Triterpenoid Saponins

The most significant components of the extract are a complex mixture of bidesmosidic triterpenoid saponins.[4] These compounds are glycosides built upon a presenegenin backbone, which is a 2,3,27-trihydroxy-oleanane 23,28-dioic acid triterpene skeleton.[2] The saponins feature a single sugar attached at the C-3 position and a longer sugar chain (4 to 6 units) at the C-28 position.[2]

The major saponins identified include:

-

Senegins: At least eight different saponins have been identified, with Senegin II, III, and IV being prominent.[3][4]

-

Senegasaponins: Named senegasaponins A, B, and C.[2]

-

Polygalic Acid: A key saponin glycoside.[5]

The core aglycone (sapogenin) structures derived from these saponins include presenegenin and senegenin (also known as tenuigenin).[2][3]

Oligosaccharide Esters

An extensive series of ester oligosaccharides, named senegoses A through O , have been isolated from P. senega, adding to the chemical complexity of the extract.[2]

Other Constituents

In addition to saponins and oligosaccharides, the root contains other compounds that contribute to its overall properties:

-

Methyl Salicylate: Present in small amounts, this compound is responsible for the root's characteristic wintergreen scent.[1][2]

-

Phenolic Acids: Including p-coumaric, ferulic, and sinapic acids.

-

Sterols and Fixed Oils: The root contains approximately 5% lipids.[6]

Quantitative Analysis

Quantitative data on the primary active components of dried Polygala senega root highlight the predominance of saponins.

| Component | Class | Concentration (% of Dried Root) | Reference |

| Polygalic Acid | Triterpenoid Saponin | ~5% | [5] |

| Senegin | Triterpenoid Saponin | ~4% | [5] |

| Fixed Oil / Lipids | Lipid | ~5% | [6] |

Bioactivity and Signaling Pathways

The chemical constituents of Polygala senega impart a range of biological activities, with recent research focusing on its anticancer potential. The extract has been shown to induce apoptosis (programmed cell death) in cancer cell lines.

Pro-Apoptotic Signaling Pathway

Studies on human lung carcinoma (A549) cells demonstrate that ethanolic extracts of P. senega (EEPS) induce apoptosis.[5] This process is mediated through the intrinsic, or mitochondrial, pathway. The key molecular events include:

-

Upregulation of p53: The tumor suppressor protein p53 is activated.[5]

-

Activation of Caspase-3: Increased expression of caspase-3, a critical executioner caspase in the apoptotic cascade.[5]

-

Downregulation of Survivin and PCNA: Expression of the anti-apoptotic protein survivin and the cell proliferation marker PCNA is decreased.[5]

These events collectively lead to the dismantling of the cell, characteristic of apoptosis.

References

- 1. Senega officinalis - Wikipedia [en.wikipedia.org]

- 2. drugs.com [drugs.com]

- 3. pharmacy180.com [pharmacy180.com]

- 4. scribd.com [scribd.com]

- 5. Anticancer Potentials of Root Extract of Polygala senega and Its PLGA Nanoparticles-Encapsulated Form - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triterpenoid saponins derived from the roots of Polygala species, notably Polygala tenuifolia, represent a class of bioactive natural products with significant therapeutic potential. Among these, Senegin II and its related compounds, including Senegenin, Onjisaponin B, and Polygalacic acid, have garnered considerable attention for their diverse pharmacological activities. These activities encompass neuroprotective, anti-inflammatory, and anticancer effects. This technical guide provides a comprehensive overview of the current scientific understanding of these saponins, with a focus on their chemical properties, biological functions, and underlying molecular mechanisms. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area of natural product chemistry and pharmacology.

Chemical Structures and Properties

The core chemical structure of these saponins is a pentacyclic triterpenoid aglycone, typically of the oleanane type.[1] Variations in the glycosylation patterns and substitutions on the aglycone backbone give rise to a diverse array of saponins with distinct biological activities.

Table 1: Chemical Properties of this compound and Related Saponins

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features | Botanical Source(s) |

| This compound | C₇₀H₁₀₄O₃₂ | 1457.57 | Presenegenin aglycone with a complex oligosaccharide chain and a dimethoxycinnamoyl group.[2] | Polygala senega, Polygala tenuifolia, Polygala sibirica[3] |

| Senegenin | C₃₀H₄₅ClO₆ | 537.13 | The aglycone backbone of many Polygala saponins.[4][5] | Derived from hydrolysis of Polygala saponins |

| Onjisaponin B | C₇₅H₁₁₂O₃₅ | 1573.67 | Triterpenoid saponin with a complex sugar moiety.[6] | Polygala tenuifolia[6] |

| Polygalacic Acid | C₃₀H₄₈O₆ | 504.7 | Triterpenoid saponin with antioxidant and neuroprotective activities.[7] | Polygala tenuifolia |

Biological Activities and Therapeutic Potential

This compound and its related saponins exhibit a broad spectrum of biological activities, making them attractive candidates for drug development.

Neuroprotective Effects

A significant body of research highlights the neuroprotective potential of these saponins, particularly in the context of neurodegenerative diseases.

-

Senegenin has been shown to promote neurite outgrowth and neuronal survival.[8] It can also reduce the production of reactive oxygen species (ROS) in hippocampal nerve cells.[2] Senegenin exerts neuroprotective effects against Aβ1-42-induced apoptosis and oxidative stress in PC12 cells.[9][10]

-

Onjisaponin B induces autophagy, which can accelerate the degradation of mutant α-synuclein and huntingtin proteins associated with Parkinson's and Huntington's disease, respectively.[11][12] It has been shown to have an IC50 of 10 μM for reducing β-amyloid production.

-

Polygalacic acid has demonstrated neuroprotective effects in scopolamine-induced memory deficit models in mice at doses of 3, 6, and 12 mg/kg.[13] It is believed to modulate cholinergic activity and neuroinflammation.[13]

Anti-inflammatory Properties

The anti-inflammatory effects of these saponins are primarily attributed to their ability to modulate key inflammatory signaling pathways.

-

Senegenin can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[14]

-

Polygalacic acid has been shown to attenuate cognitive impairment by regulating inflammation through the PPARγ/NF-κB signaling pathway.[7][15] In a mouse model of Alzheimer's disease, treatment with 6 mg/kg and 12 mg/kg of polygalacic acid decreased TNF-α by 22% and 37%, IL-1β by 36% and 42%, and IL-6 by 43% and 44% respectively.[15]

Anticancer Activity

Preliminary studies suggest that saponins from Polygala species possess anticancer properties.

-

Ethanolic extracts of Polygala senega, containing this compound, have demonstrated the ability to induce apoptosis in A549 lung cancer cells.[2] This is associated with the downregulation of survivin and PCNA, and the upregulation of caspase-3 and p53.[2]

Table 2: Quantitative Data on the Biological Activities of this compound and Related Saponins

| Compound | Biological Activity | Model System | Key Quantitative Data |

| Senegenin | Neuroprotection | Aβ1-42-induced PC12 cells | Dose-dependently increased cell viability at 10, 30, and 60 μM.[10] |

| Senegenin | Neuroprotection | Methylglyoxal-induced hippocampal nerve cells | Dose-dependently inhibited ROS production at 1-4 μg/ml.[2] |

| Onjisaponin B | Aβ Production Inhibition | 293T cells | IC50 = 10 μM |

| Polygalacic Acid | Neuroprotection | Scopolamine-induced memory deficit in mice | Effective at 3, 6, and 12 mg/kg.[13] |

| Polygalacic Acid | Anti-inflammatory | Aβ42-stimulated BV2 microglia | No toxicity observed up to 50 μM.[15] |

| Polygala senega Extract | Anticancer | A549 lung cancer cells | Dose-dependent decrease in cell viability. |

Molecular Mechanisms of Action

The diverse biological activities of this compound and related saponins are underpinned by their modulation of multiple intracellular signaling pathways.

Keap1-Nrf2-ARE Pathway

Senegenin has been shown to activate the Keap1-Nrf2 antioxidant response element (ARE) pathway.[16] It is thought to disrupt the interaction between Keap1 and Nrf2, leading to the nuclear translocation of Nrf2 and subsequent upregulation of antioxidant genes like heme oxygenase-1 (HO-1).[16] This mechanism contributes to its anti-inflammatory and neuroprotective effects by reducing reactive oxygen species (ROS) accumulation.[2][16]

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is crucial for cell survival and proliferation. Senegenin can activate this pathway, leading to the phosphorylation and activation of Akt.[8][14] Activated Akt, in turn, can phosphorylate and inactivate pro-apoptotic proteins while promoting the activity of anti-apoptotic proteins like Bcl-2, thereby enhancing neuronal survival.[2][12] Studies have shown that the neurotrophic effects of senegenin can be inhibited by PI3K inhibitors.[4][8]

AMPK/mTOR Signaling Pathway

Onjisaponin B has been identified as an inducer of autophagy through the activation of the AMP-activated protein kinase (AMPK) and inhibition of the mammalian target of rapamycin (mTOR) signaling pathway.[11][17] This induction of autophagy is a key mechanism for the clearance of aggregate-prone proteins in neurodegenerative disorders.[12]

PPARγ/NF-κB Signaling Pathway

Polygalacic acid has been shown to exert its anti-inflammatory effects by modulating the peroxisome proliferator-activated receptor-gamma (PPARγ) and nuclear factor-kappa B (NF-κB) signaling pathways.[7][15] Activation of PPARγ by polygalacic acid can lead to the inhibition of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes.[15]

Experimental Protocols

Extraction of Saponins from Polygala tenuifolia

A general procedure for the extraction of saponins from the roots of Polygala tenuifolia involves the following steps:

-

Preparation of Plant Material: The dried roots of Polygala tenuifolia are ground into a fine powder.

-

Extraction: The powdered material is extracted multiple times with an aqueous ethanol solution (e.g., 70% ethanol) at room temperature with agitation.

-

Filtration and Concentration: The extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to column chromatography using various stationary phases, such as Diaion HP-20 or Sephadex LH-20.

-

Gradient Elution: The column is eluted with a gradient of methanol and water to separate the different saponin fractions.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Purification: Fractions containing the saponins of interest are further purified using preparative HPLC to obtain the pure compounds.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This protocol outlines the determination of nitric oxide (NO) production in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test saponin (e.g., Senegenin) and incubated for 1 hour. Subsequently, cells are stimulated with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement: After incubation, the cell culture supernatant is collected. The concentration of nitrite, a stable metabolite of NO, is measured using the Griess reagent. An equal volume of supernatant and Griess reagent are mixed and incubated at room temperature for 10 minutes.

-

Absorbance Reading: The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined from a standard curve prepared with sodium nitrite.

In Vitro Neuroprotection Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cell viability and proliferation.

-

Cell Culture and Seeding: PC12 cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and cultured until they adhere.

-

Induction of Neurotoxicity: To induce neurotoxicity, cells are treated with a neurotoxic agent such as Aβ1-42 (20 μM) for 24 hours.[10]

-

Treatment: In parallel wells, cells are pre-treated with various concentrations of the test saponin (e.g., Senegenin at 10, 30, 60 μM) for a specified period before the addition of the neurotoxic agent.[10]

-

MTT Addition: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Conclusion and Future Directions

This compound and its related saponins from Polygala species represent a promising class of natural products with multifaceted therapeutic potential. Their demonstrated neuroprotective, anti-inflammatory, and anticancer activities, coupled with an increasing understanding of their molecular mechanisms of action, provide a strong rationale for their further investigation and development as novel therapeutic agents.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To identify the key structural features responsible for the observed biological activities and to guide the synthesis of more potent and selective analogs.

-

Pharmacokinetic and Toxicological Profiling: To assess the absorption, distribution, metabolism, excretion, and potential toxicity of these saponins in vivo.

-

Clinical Evaluation: To translate the promising preclinical findings into clinical trials to evaluate their safety and efficacy in human diseases.

The comprehensive data and methodologies presented in this guide are intended to serve as a valuable resource for the scientific community to advance the research and development of these remarkable natural compounds.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Mitochondrial respiration analysis using the Seahorse XF Analyzer [bio-protocol.org]

- 3. broadpharm.com [broadpharm.com]

- 4. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP [mdpi.com]

- 6. Quantification of PI3K/AKT/mTOR signaling pathway by western blotting [bio-protocol.org]

- 7. Frontiers | Ameliorative effect of vanillin on scopolamine-induced dementia-like cognitive impairment in a mouse model [frontiersin.org]

- 8. 2.7. Analysis of Mitochondrial Function Using Agilent Seahorse XF 96 [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. Senegenin Inhibits Aβ1-42-Induced PC12 Cells Apoptosis and Oxidative Stress via Activation of the PI3K/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PI3K/Akt signaling pathway is involved in the neurotrophic effect of senegenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Senegenin Inhibits Aβ1-42-Induced PC12 Cells Apoptosis and Oxidative Stress via Activation of the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Analyzing oxygen consumption of isolated mitochondria using the Seahorse XFe96 analyzer [protocols.io]

- 15. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 16. texaschildrens.org [texaschildrens.org]

- 17. njppp.com [njppp.com]

Pharmacological Properties of Senegin II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Senegin II, a prominent triterpenoid saponin derived from the roots of Polygala species such as Polygala senega, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the core pharmacological properties of this compound, with a focus on its neuroprotective, sedative-hypnotic, hypoglycemic, and anti-inflammatory effects. This document summarizes key quantitative data, details experimental methodologies from preclinical studies, and visualizes the implicated signaling pathways to support further research and drug development efforts.

Introduction

Polygala tenuifolia and Polygala senega, commonly known as Yuan Zhi and Senega snakeroot, respectively, have a long history of use in traditional medicine for treating a variety of ailments, including insomnia, amnesia, inflammation, and respiratory conditions.[1][2] The primary bioactive constituents responsible for these therapeutic effects are believed to be saponins, with this compound being a key compound.[3] Recent pharmacological research has begun to elucidate the mechanisms underlying the therapeutic potential of this compound and related saponins, revealing a multi-target engagement across various biological pathways.[4][5] These compounds have been shown to modulate neurotransmitter systems, regulate inflammatory responses, and influence metabolic processes, highlighting their potential as lead compounds for the development of novel therapeutics for neurological and metabolic disorders.[1][6] This guide aims to consolidate the current scientific knowledge on the pharmacological properties of this compound, providing a valuable resource for researchers in the field.

Neuroprotective and Sedative-Hypnotic Effects

Saponins from Polygala species, including this compound, have demonstrated significant neuroprotective and sedative-hypnotic activities. These effects are primarily attributed to the modulation of the GABAergic and serotonergic systems, as well as anti-inflammatory actions within the central nervous system.[7][8]

Quantitative Data on Sedative-Hypnotic Effects

| Compound | Dose | Effect | Animal Model | Reference |

| Tenuifolin (a related saponin) | 40 and 80 mg/kg (p.o.) | Significantly prolonged total sleep time by increasing NREM and REM sleep. | Mice | [5] |

| P. tenuifolia saponins (PTS) | Not specified | Reduced immobility time and prolonged sleep time. | Insomnia mice model (PCPA-induced) | [7][8] |

Experimental Protocols

2.2.1. Induction of Insomnia in Mice

-

Method: An ICR mouse model of insomnia was established by p-chlorophenylalanine (PCPA) induction to observe anxiety and depression behaviors.[7][8]

2.2.2. Assessment of Sedative-Hypnotic Effects

-

Electroencephalographic (EEG) and Electromyographic (EMG) Analysis: The hypnotic effects of tenuifolin (20, 40, and 80 mg/kg, p.o.) were assessed by EEG and EMG analysis in freely moving mice to measure non-rapid eye movement (NREM) and rapid eye movement (REM) sleep.[5]

-

Behavioral Analysis: Immobility time was measured to assess sedative effects.[7][8]

2.2.3. Neurotransmitter and Cytokine Analysis

-

ELISA, RT-qPCR, and Western Blotting: These methods were used to detect the levels of neurotransmitters (e.g., 5-HT, NE), hormones, and inflammatory cytokines (e.g., IL-1β, TNF-α) in brain tissue.[7][8]

-

High-Performance Liquid Chromatography-Electrochemical Detection (HPLC-ECD) and Ultrafast Liquid Chromatography-Mass Spectrometry (UFLC-MS): Used for the detection of neurotransmitters such as noradrenaline (NA), GABA, and acetylcholine (Ach).[5]

Signaling Pathways

The sedative-hypnotic effects of Polygala saponins are mediated through the modulation of GABAergic and serotonergic signaling pathways.

Hypoglycemic Effects

This compound has been shown to possess significant hypoglycemic properties in both normal and diabetic animal models.

Quantitative Data on Hypoglycemic Effects

| Compound | Dose | Effect | Animal Model | Reference |

| Senegin-II | 2.5 mg/kg (i.p.) | Reduced blood glucose from 220 ± 8 to 131 ± 5 mg/dl in 4 hours. | Normal mice | [6] |

| Senegin-II | 2.5 mg/kg (i.p.) | Reduced blood glucose from 434 ± 9 to 142 ± 6 mg/dl in 4 hours. | KK-Ay mice (NIDDM model) | [6] |

Experimental Protocols

3.2.1. Animal Models

-

Normal Mice: Used as a baseline control to assess the effect on normal blood glucose levels.[6]

-

KK-Ay Mice: This strain is a model for non-insulin-dependent diabetes mellitus (NIDDM) and was used to evaluate the hypoglycemic effect in a diabetic state.[6]

3.2.2. Administration and Measurement

-

Administration: Senegin-II was administered via intraperitoneal (i.p.) injection.[6]

-

Blood Glucose Measurement: Blood glucose levels were measured at baseline and 4 hours post-administration to determine the change.[6]

Logical Relationship Diagram

Anti-inflammatory Properties

The anti-inflammatory effects of this compound and related saponins are a cornerstone of their therapeutic potential, particularly in the context of neuroprotection and other inflammatory conditions. These effects are mediated by the regulation of key inflammatory signaling pathways and the production of inflammatory mediators.[1][4]

Experimental Protocols

4.1.1. In Vitro Anti-inflammatory Assay

-

Cell Line: Murine macrophage cells (e.g., RAW264.7) are commonly used.

-

Stimulation: Lipopolysaccharide (LPS) is used to induce an inflammatory response and nitric oxide (NO) production.[9]

-

Measurement: The inhibitory activity of the compound on NO production is measured. The IC50 value is determined to quantify the potency.[9]

Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating signaling pathways such as NF-κB and influencing the production of inflammatory cytokines.

Potential Anticancer Activity

While research is still in the early stages, some studies suggest that saponins may possess anticancer properties. The mechanisms are thought to involve the induction of apoptosis and the inhibition of cancer cell proliferation. Further investigation is required to fully elucidate the anticancer potential of this compound.

Conclusion

This compound, a key saponin from Polygala species, exhibits a wide range of promising pharmacological properties. Its ability to modulate neurotransmitter systems, reduce blood glucose, and inhibit inflammatory pathways underscores its potential for the development of new therapies for neurological disorders, diabetes, and inflammatory diseases. The data and experimental frameworks presented in this guide offer a solid foundation for future research aimed at translating these preclinical findings into clinical applications. Further studies are warranted to explore the full therapeutic scope, safety profile, and clinical efficacy of this compound.

References

- 1. Saponin components in Polygala tenuifolia as potential candidate drugs for treating dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. christopherhobbs.com [christopherhobbs.com]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. Tenuifolin, a saponin derived from Radix Polygalae, exhibits sleep-enhancing effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of senegin-II on blood glucose in normal and NIDDM mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sedative and hypnotic effects of Polygala tenuifolia willd. saponins on insomnia mice and their targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sedative-and-hypnotic-effects-of-polygala-tenuifolia-willd-saponins-on-insomnia-mice-and-their-targets - Ask this paper | Bohrium [bohrium.com]

- 9. mdpi.com [mdpi.com]

In Vivo Efficacy of Senegin II in Murine Models: A Technical Whitepaper

Abstract: Senegin II, a triterpenoid saponin derived from the roots of Polygala tenuifolia, has demonstrated a range of pharmacological activities in preclinical murine models. This document synthesizes the available in vivo data, focusing on its anti-inflammatory, neuroprotective, and hypoglycemic effects. Detailed experimental protocols, quantitative outcomes, and elucidated mechanisms of action are presented to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. The primary mechanism of action appears to involve the modulation of key inflammatory signaling pathways, including the inhibition of Nuclear Factor-kappa B (NF-κB) and the NOD-like receptor protein 3 (NLRP3) inflammasome.

Introduction

This compound is a major bioactive constituent of Polygala tenuifolia, a plant with a long history in traditional medicine for treating conditions related to inflammation and cognitive function.[1][2] Modern pharmacological studies have sought to validate these uses and uncover the molecular mechanisms responsible for its therapeutic potential. In vivo studies in mice are critical for understanding the compound's efficacy, safety profile, and physiological effects in a whole-organism context. This whitepaper consolidates key findings from murine studies, presenting quantitative data and detailed methodologies to support further research and development.

Anti-Inflammatory and Neuroprotective Effects

This compound, often referred to as Senegenin in literature, exhibits significant anti-inflammatory and neuroprotective properties, particularly in models of neuroinflammation and stress-induced depression.[3] The primary mechanism is the suppression of inflammatory signaling cascades in the central nervous system.[4]

Quantitative Data Summary: Anti-Depressant and Anti-Inflammatory Effects

In a Chronic Unpredictable Mild Stress (CUMS) mouse model, this compound treatment demonstrated significant improvements in behavioral abnormalities and a reduction in key inflammatory markers in the hippocampus.[3]

| Parameter | Metric | Control (CUMS + Vehicle) | This compound (8 mg/kg) | Significance |

| Behavioral | Immobility Time (Forced Swim Test) | Increased | Decreased | p < 0.05 |

| Sucrose Preference | Decreased | Increased | p < 0.05 | |

| Neurotrophic Factors | BDNF Protein Level (Hippocampus) | Decreased | Increased | p < 0.05 |

| NT-3 Protein Level (Hippocampus) | Decreased | Increased | p < 0.05 | |

| Inflammatory Markers | IL-1β Secretion (Hippocampus) | Increased | Decreased | p < 0.05 |

| NLRP3 Inflammasome Activation | Increased | Down-regulated | p < 0.05 | |

| p65 (NF-κB) Activation | Increased | Down-regulated | p < 0.05 |

Data synthesized from findings on the anti-depressant effects of Senegenin in CUMS-induced mice.[3][4]

Experimental Protocol: CUMS-Induced Depression Model

This protocol outlines the methodology used to assess the anti-depressant and anti-inflammatory effects of this compound in mice.

-

Animal Model: Male ICR mice are subjected to a Chronic Unpredictable Mild Stress (CUMS) protocol for 5 weeks to induce depressive-like behaviors.

-

Treatment Administration: this compound (e.g., 4 and 8 mg/kg) or a vehicle control is administered orally (p.o.) daily for the final 3 weeks of the CUMS procedure.

-

Behavioral Testing:

-

Sucrose Preference Test (SPT): To measure anhedonia, mice are presented with two bottles (1% sucrose solution and water) and the preference for sucrose is calculated.

-

Forced Swim Test (FST) & Tail Suspension Test (TST): These tests are used to measure behavioral despair. The duration of immobility is recorded over a 6-minute period.

-

-

Biochemical Analysis:

-

Following behavioral tests, mice are euthanized, and hippocampal tissues are collected.

-

Western Blot: Protein levels of Brain-Derived Neurotrophic Factor (BDNF), Neurotrophin-3 (NT-3), and components of the NF-κB and NLRP3 inflammasome pathways (p65, NLRP3, cleaved Caspase-1) are quantified.

-

ELISA: The concentration of the pro-inflammatory cytokine Interleukin-1 beta (IL-1β) in hippocampal lysates is measured.

-

Visualized Mechanism: Inhibition of Neuroinflammation

The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-inflammatory effects in the hippocampus of CUMS-induced mice.[3][5]

Hypoglycemic Effects

This compound has also been investigated for its potential in managing blood glucose levels, showing significant hypoglycemic activity in both normal and diabetic mouse models.[6]

Quantitative Data Summary: Blood Glucose Reduction

A single intraperitoneal administration of this compound resulted in a marked decrease in blood glucose levels in both healthy and diabetic (KK-Ay) mice 4 hours post-administration.[6]

| Animal Model | Treatment Group | Baseline Blood Glucose (mg/dl) | Blood Glucose at 4h (mg/dl) | Percent Reduction |

| Normal Mice | Vehicle | 220 ± 8 | N/A | N/A |

| This compound (2.5 mg/kg) | 220 ± 8 | 131 ± 5 | ~40.5% | |

| KK-Ay Mice (NIDDM Model) | Vehicle | 434 ± 9 | N/A | N/A |

| This compound (2.5 mg/kg) | 434 ± 9 | 142 ± 6 | ~67.3% |

Data derived from a study on the hypoglycemic effect of this compound in normal and NIDDM mice.[6]

Experimental Protocol: Hypoglycemic Activity Assessment

This protocol details the methodology for evaluating the blood glucose-lowering effects of this compound.

-

Animal Models:

-

Normal Mice: Standardized mouse strain (e.g., ICR) to assess effects under normal physiological conditions.

-

Diabetic Mice: KK-Ay mice, a genetic model of non-insulin-dependent diabetes mellitus (NIDDM), are used to evaluate efficacy in a disease state.

-

-

Treatment Administration: Mice are fasted prior to the experiment. A single dose of this compound (2.5 mg/kg) or saline (vehicle) is administered via intraperitoneal (i.p.) injection.

-

Blood Glucose Measurement: Blood samples are collected from the tail vein at baseline (0 hours) and at specified time points (e.g., 4 hours) after administration. Blood glucose concentration is measured using a standard glucometer.

-

Data Analysis: The change in blood glucose levels from baseline is calculated for both control and treatment groups, and statistical significance is determined using an appropriate test (e.g., Student's t-test).

Visualized Workflow: Hypoglycemic Screening

This diagram outlines the experimental workflow for assessing the in vivo hypoglycemic effects of this compound.

Conclusion and Future Directions

The compiled in vivo data from murine studies strongly indicate that this compound is a promising bioactive compound with potent anti-inflammatory, neuroprotective, and hypoglycemic properties. The consistent finding of NF-κB and NLRP3 inflammasome inhibition provides a solid mechanistic basis for its observed effects.[3][4][5] Future research should focus on oral bioavailability, dose-response relationships in chronic studies, and evaluation in other disease models where inflammation and metabolic dysregulation are key pathological features. A comprehensive safety and toxicology profile will be essential for advancing this compound towards clinical development.

References

- 1. Saponin components in Polygala tenuifolia as potential candidate drugs for treating dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Senegenin exerts anti-depression effect in mice induced by chronic un-predictable mild stress via inhibition of NF-κB regulating NLRP3 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Neuroprotective Effects and Mechanisms of Senegenin, an Effective Compound Originated From the Roots of Polygala Tenuifolia [frontiersin.org]

- 5. Neuroprotective Effects and Mechanisms of Senegenin, an Effective Compound Originated From the Roots of Polygala Tenuifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of senegin-II on blood glucose in normal and NIDDM mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Senegin II (CAS: 34366-31-9): A Technical Guide for Researchers

FOR RESEARCH AND DRUG DEVELOPMENT PROFESSIONALS

Abstract

Senegin II, a triterpenoid saponin with the Chemical Abstracts Service (CAS) number 34366-31-9, is a prominent bioactive compound isolated from the roots of Polygala species, including Polygala senega and Polygala tenuifolia. This technical guide provides an in-depth overview of this compound, focusing on its biological activities, mechanisms of action, and relevant experimental protocols. This compound has demonstrated a range of pharmacological effects, including hypoglycemic, anti-inflammatory, immunomodulatory, and anti-angiogenic properties. This document aims to serve as a comprehensive resource for researchers and professionals in drug development by consolidating key technical data, outlining detailed experimental methodologies, and visualizing associated signaling pathways.

Chemical and Physical Properties

This compound is a complex triterpenoid saponin. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 34366-31-9 |

| Molecular Formula | C₇₀H₁₀₄O₃₂ |

| Molecular Weight | 1457.57 g/mol |

| Botanical Source | Polygala senega, Polygala tenuifolia, Polygala sibirica[1] |

| Compound Type | Triterpenoid Saponin |

| Purity | Typically available at 95%~99%[1][2] |

| Physical Description | White to off-white powder |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3] |

| Analysis Methods | HPLC-DAD or/and HPLC-ELSD[1] |

| Identification Methods | Mass Spectrometry (Mass), Nuclear Magnetic Resonance (NMR)[1] |

Biological Activities and Mechanism of Action

This compound exhibits a variety of biological activities, making it a compound of significant interest for therapeutic research. The primary reported activities are detailed below, with a focus on their underlying mechanisms of action.

Hypoglycemic Activity

This compound has been shown to possess significant hypoglycemic effects. Studies have demonstrated its ability to lower blood glucose levels in both normal and diabetic animal models.

Quantitative Data: A study on normal and non-insulin-dependent diabetes mellitus (NIDDM) model mice (KK-Ay) revealed the following effects of this compound administered intraperitoneally[4]:

Table 2: Hypoglycemic Effect of this compound (2.5 mg/kg) in Mice

| Animal Model | Initial Blood Glucose (mg/dl) | Blood Glucose after 4 hours (mg/dl) | P-value |

| Normal Mice | 220 +/- 8 | 131 +/- 5 | < 0.001 |

| KK-Ay Mice (NIDDM) | 434 +/- 9 | 142 +/- 6 | < 0.001 |

The precise mechanism for this hypoglycemic action is not fully elucidated but is a key area for ongoing research.

Anti-Inflammatory Activity

While specific quantitative data for this compound's anti-inflammatory activity is limited in the reviewed literature, the closely related aglycone, senegenin, has been extensively studied. Senegenin exerts anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE₂), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.[2][3]

The primary mechanisms involve the inhibition of the NF-κB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[3] Senegenin can suppress the degradation of IκB, an inhibitor of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.[2] Additionally, it can inhibit the activation of ERK and p38 MAPK signaling pathways.[2]

Immunomodulatory Activity

Saponins from Polygala senega, including this compound, have been reported to possess immunomodulatory activities, acting as adjuvants to enhance immune responses.[5] These saponins have been shown to increase specific antibody levels, with a preferential increase in the IgG2a subclass, and to stimulate the production of Th1-type cytokines such as IL-2 and IFN-γ in spleen cell cultures from immunized animals.[5] This suggests a potential role for this compound in vaccine formulations to boost efficacy.

Anti-Angiogenic Activity

This compound has demonstrated anti-angiogenic properties by selectively inhibiting the proliferation of human umbilical vein endothelial cells (HUVECs).[6] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.

Quantitative Data: Senegasaponins, including this compound, have shown anti-proliferative activity against HUVECs with the following IC₅₀ values[6]:

Table 3: Anti-Proliferative Activity of Senegasaponins against HUVECs

| Compound | IC₅₀ (μM) |

| This compound | 0.6 - 6.2 |

| Senegin III | 0.6 - 6.2 |

| Senegin IV | 0.6 - 6.2 |

| Senegasaponin a | 0.6 - 6.2 |

| Senegasaponin b | 0.6 - 6.2 |

The mechanism of this anti-angiogenic effect is likely linked to the inhibition of key signaling pathways that regulate endothelial cell proliferation, migration, and tube formation, such as the VEGF/VEGFR2 and PI3K/Akt pathways.

Signaling Pathways

The biological activities of this compound and its related compounds are mediated through the modulation of several critical intracellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and immune responses. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. Senegenin, the aglycone of this compound, is known to inhibit this pathway.

References

- 1. Assaying NF-κB activation and signaling from TNF receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synergistic Anti-Inflammatory Activity of Apolipoprotein A-I and CIGB-258 in Reconstituted High-Density Lipoproteins (rHDL) against Acute Toxicity of Carboxymethyllysine in Zebrafish and Its Embryo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Senegenin Inhibits Aβ1-42-Induced PC12 Cells Apoptosis and Oxidative Stress via Activation of the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dietary apigenin suppresses IgE and inflammatory cytokines production in C57BL/6N mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MAPK Assays in Arabidopsis MAMP-PRR Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Differences of Z-senegins II and III

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-senegins II and III are closely related triterpenoid saponins isolated from the roots of Polygala senega. While sharing a common aglycone backbone, their distinct biological activities are rooted in subtle yet significant structural differences in their glycosidic chains and acylation patterns. This technical guide provides a comprehensive comparison of the chemical structures of Z-senegin II and Z-senegin III, detailing the experimental protocols for their isolation and characterization. Spectroscopic data, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are presented in tabular format for direct comparison. Furthermore, this guide illustrates the logical workflow for their structural elucidation and explores their known biological activities, offering insights for future research and drug development endeavors.

Introduction

Z-senegins II and III belong to the oleanane-type triterpenoid saponins, a class of natural products known for their diverse pharmacological properties, including immunomodulatory, hypoglycemic, and anticancer effects.[1][2] These compounds have been isolated from Senegae Radix, the dried root of Polygala senega L.[3][4] The key to understanding their differential biological effects lies in a precise characterization of their molecular architecture. This guide aims to provide a detailed comparative analysis of the structures of Z-senegin II and III.

Structural Elucidation and Comparative Analysis

The structures of Z-senegins II and III were primarily elucidated using a combination of chemical and physicochemical methods, including extensive 1D and 2D NMR spectroscopy and mass spectrometry.[3]

Core Structural Differences

The fundamental difference between Z-senegin II and Z-senegin III lies in the composition and acylation of their sugar moieties attached to the presenegenin aglycone at the C-28 position.

-

Z-senegin II possesses a tetrasaccharide chain at C-28, which is acylated with a 3,4-dimethoxycinnamoyl group.

-

Z-senegin III features a more complex pentasaccharide chain at C-28, which is acylated with a 4-methoxycinnamoyl group.

These differences are reflected in their molecular formulas:

-

Z-senegin II: C₇₀H₁₀₄O₃₂

-

Z-senegin III: C₇₅H₁₁₂O₃₅[5]

The detailed structures are presented below.

Quantitative Spectroscopic Data

The following tables summarize the key ¹³C and ¹H NMR chemical shift assignments for the distinct sugar and acyl moieties of Z-senegin II and Z-senegin III, as determined in pyridine-d₅.

Table 1: Comparative ¹³C NMR Chemical Shifts (ppm) for the Acyl and Sugar Moieties of Z-senegin II and Z-senegin III

| Carbon Position | Z-senegin II | Z-senegin III |

| Acyl Group | 3,4-Dimethoxycinnamoyl | 4-Methoxycinnamoyl |

| C-1'' | 126.1 | 126.5 |

| C-2'' | 115.1 | 114.8 |

| C-3'' | 149.8 | 161.7 |

| C-4'' | 151.8 | 114.8 |

| C-5'' | 111.7 | 132.1 |

| C-6'' | 123.4 | 114.8 |

| C-7'' | 145.9 | 145.5 |

| C-8'' | 118.5 | 118.9 |

| C-9'' | 167.1 | 167.2 |

| 3''-OCH₃ | 56.1 | - |

| 4''-OCH₃ | 56.2 | 55.6 |

| Sugar Moiety at C-28 | ||

| Fucose | ||

| C-1' | 95.5 | 95.4 |

| C-2' | 75.1 | 75.1 |

| C-3' | 78.4 | 78.3 |

| C-4' | 72.1 | 72.0 |

| C-5' | 70.1 | 70.0 |

| C-6' | 17.0 | 16.9 |

| Rhamnose | ||

| C-1''' | 101.8 | 101.7 |

| C-2''' | 72.1 | 72.0 |

| C-3''' | 72.4 | 72.3 |

| C-4''' | 83.1 | 83.0 |

| C-5''' | 68.9 | 68.8 |

| C-6''' | 18.8 | 18.7 |

| Xylose | ||

| C-1'''' | 106.8 | 106.7 |

| C-2'''' | 75.9 | 75.8 |

| C-3'''' | 78.1 | 78.0 |

| C-4'''' | 71.0 | 70.9 |

| C-5'''' | 67.1 | 67.0 |

| Galactose | ||

| C-1''''' | - | 105.0 |

| C-2''''' | - | 72.9 |

| C-3''''' | - | 74.5 |

| C-4''''' | - | 70.1 |

| C-5''''' | - | 76.5 |

| C-6''''' | - | 62.0 |

Table 2: Comparative ¹H NMR Chemical Shifts (ppm) for the Acyl and Sugar Moieties of Z-senegin II and Z-senegin III

| Proton Position | Z-senegin II | Z-senegin III |

| Acyl Group | 3,4-Dimethoxycinnamoyl | 4-Methoxycinnamoyl |

| H-2'' | 7.28 (d, J=1.5Hz) | 7.68 (d, J=8.5Hz) |

| H-5'' | 7.01 (d, J=8.5Hz) | 7.00 (d, J=8.5Hz) |

| H-6'' | 7.18 (dd, J=8.5, 1.5Hz) | - |

| H-7'' | 7.82 (d, J=16.0Hz) | 7.80 (d, J=16.0Hz) |

| H-8'' | 6.55 (d, J=16.0Hz) | 6.50 (d, J=16.0Hz) |

| 3''-OCH₃ | 3.89 (s) | - |

| 4''-OCH₃ | 3.90 (s) | 3.85 (s) |

| Sugar Moiety at C-28 | ||

| Fucose | ||

| H-1' | 6.20 (d, J=8.0Hz) | 6.18 (d, J=8.0Hz) |

| Rhamnose | ||

| H-1''' | 5.80 (br s) | 5.78 (br s) |

| Xylose | ||

| H-1'''' | 4.90 (d, J=7.5Hz) | 4.88 (d, J=7.5Hz) |

| Galactose | ||

| H-1''''' | - | 4.85 (d, J=7.5Hz) |

Mass Spectrometry Fragmentation

Electrospray ionization mass spectrometry (ESI-MS) provides key information for determining the molecular weight and the sequence of the sugar units. The fragmentation patterns typically involve the sequential loss of sugar residues from the glycosidic chain.

Z-senegin II:

-

Positive Ion Mode [M+Na]⁺: m/z 1481

-

Key Fragment Ions: Corresponds to the loss of the terminal glucose, followed by the xylose, and then the rhamnose units.

Z-senegin III:

-

Positive Ion Mode [M+Na]⁺: m/z 1597

-

Key Fragment Ions: Corresponds to the loss of the terminal galactose, followed by xylose, rhamnose, and the second rhamnose unit.

Experimental Protocols

The isolation and characterization of Z-senegins II and III involve a multi-step process.

Isolation of Z-senegins II and III

A general workflow for the isolation of these saponins from Polygala senega roots is as follows:

Structural Characterization Methods

-